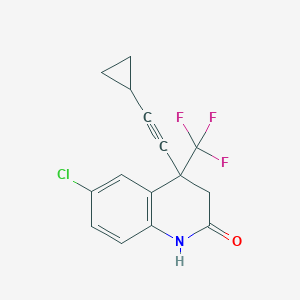

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one derivatives has been explored in the context of developing novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. In one study, a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones were synthesized through the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected precursor, followed by deprotection. Some of these compounds demonstrated potent inhibition of HIV-1 RT, with one enantiomer being identified as the active form .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one were characterized using single-crystal diffraction, X-ray powder diffraction, and other spectroscopic methods. These studies revealed that the presence of 3D inorganic anions can induce different orientations and self-assembly behaviors of the molecules, leading to variations in intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the quinolinone nucleus has been utilized to synthesize various derivatives. For example, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its antibacterial activity was evaluated. The crystal structure of this compound was determined, and the packing was found to be stabilized by hydrogen bonds and π-stacking interactions . Similarly, a range of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indole derivatives were synthesized through acid-catalyzed condensation and cyclization reactions, with the molecular shape and intermolecular interactions being analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related quinolinone derivatives have been investigated to improve industrial processes. For instance, the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an impurity in ciprofloxacin manufacture, were studied to enhance the crystallization and purification process of the antibiotic . Additionally, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the complex nature of synthesizing such compounds .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Direcciones Futuras

This would involve a discussion on the potential applications of the compound and areas of future research.

Please consult a specialist or a scientific database for more specific and detailed information. It’s always important to refer to the most up-to-date and accurate scientific resources.

Propiedades

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMTWEKKZZHRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)